![molecular formula C11H19N3 B1426649 [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine CAS No. 1333960-51-2](/img/structure/B1426649.png)
[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine
概要
説明
[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine: is a heterocyclic amine compound that features both pyrrole and pyrrolidine rings
作用機序
The compound’s interaction with its targets could affect various biochemical pathways. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could either enhance or inhibit the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in the compound’s bioavailability. Factors such as the compound’s solubility, stability, and permeability could influence how well it is absorbed and distributed throughout the body .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling .
Environmental factors, such as pH, temperature, and the presence of other compounds, could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under acidic conditions, while others might perform better under neutral or basic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through the cyclization of amino alcohols.
Coupling of Pyrrole and Pyrrolidine Rings: The final step involves coupling the pyrrole and pyrrolidine rings through a suitable linker, such as an ethylamine group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the pyrrolidine ring, converting it to a more saturated form.
Substitution: Electrophilic substitution reactions are common, especially at the pyrrole ring, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Saturated pyrrolidine derivatives
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives
科学的研究の応用
[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
類似化合物との比較
[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine: can be compared with other similar compounds, such as:
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-2,5-dione share the pyrrole ring but differ in their functional groups and reactivity.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different substituents and properties.
The uniqueness of This compound lies in its combination of both pyrrole and pyrrolidine rings, which imparts distinct chemical and biological properties not found in simpler derivatives.
特性
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-13-6-4-5-10(13)11(9-12)14-7-2-3-8-14/h4-6,11H,2-3,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTQHOXNRYJTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221343 | |
| Record name | 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333960-51-2 | |
| Record name | 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333960-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


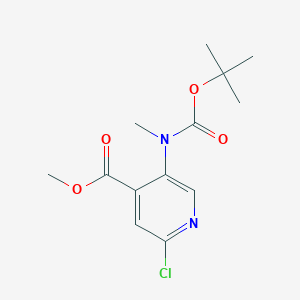
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)
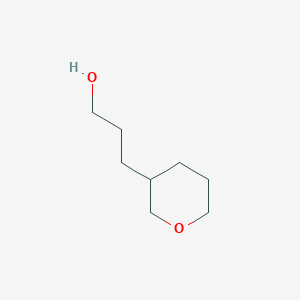
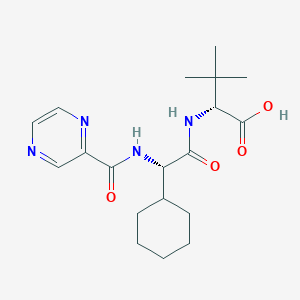
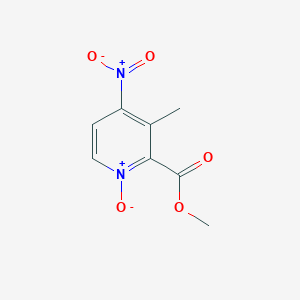
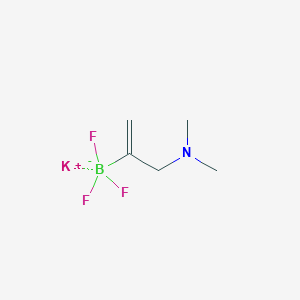
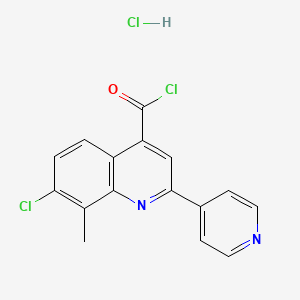
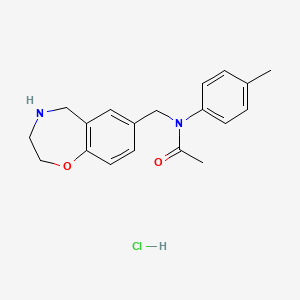

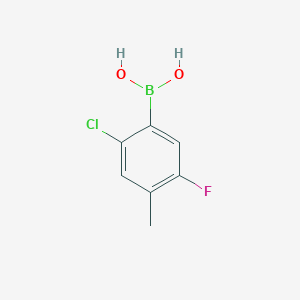
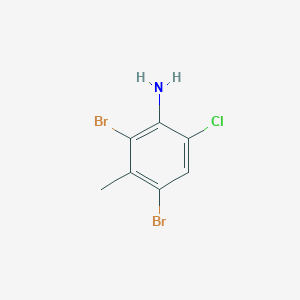
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)
